Selonsertib
Overview
Description
Selonsertib is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with therapeutic potential for fibrotic diseases . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
Selonsertib is a polycyclic aromatic compound, and its structure includes a benzene ring linked to an imidazole ring . Further molecular structure analysis is not available in the retrieved literature.Physical And Chemical Properties Analysis
Selonsertib is rapidly and effectively absorbed into the systemic circulation after oral treatment, with a Tmax of 0.5 h and oral bioavailability of 74% . Renal excretion is a minor pathway of Selonsertib elimination .Scientific Research Applications
1. Liver Failure Therapy
- Application Summary: Selonsertib is being studied as a potential drug for acute liver failure (ALF) therapy. It is a selective inhibitor of ASK1 and is being researched for its effects, therapeutic window, and mechanisms in ALF therapy .
- Methods of Application: In the study, Lipopolysaccharide and d-galactosamine (LPS/GalN) were used to simulate ALF. Selonsertib was administered as a pretreatment .
2. Anti-neuroinflammatory Effects
- Application Summary: Selonsertib is being investigated for its anti-neuroinflammatory effects and brain pharmacokinetic properties. It is an apoptosis signal-regulating kinase 1 (ASK1) inhibitor and is in clinical trials for treating NASH and diabetic kidney disease due to its anti-inflammatory and anti-fibrotic activities .
- Methods of Application: The study investigated the effects of Selonsertib on inflammatory cytokines and NO production by suppressing phosphorylated ASK1 in the LPS-stimulated microglial cell line, BV2 cells .
- Results: Selonsertib inhibited inflammatory cytokines and NO production. It also attenuated plasma and brain TNF-α levels in the LPS-induced murine neuroinflammation model .
3. Pharmacokinetics, Safety, and Tolerability Study
- Application Summary: Selonsertib has been studied for its safety, tolerability, and pharmacokinetics (PK) in healthy subjects . This first-in-human study was designed to evaluate the effects of single and multiple ascending doses of Selonsertib .
- Methods of Application: The study was a double-blinded, randomized, placebo-controlled dose-escalation study. Healthy subjects received 1, 3, 10, 30, or 100 mg of Selonsertib or placebo as single or multiple doses once daily for 14 days in the fasted state, or 30 mg or placebo single dose in the fed state .
- Results: Selonsertib was generally well tolerated; adverse events were generally mild to moderate. Selonsertib was rapidly absorbed with dose-proportional PK of both parent and inactive metabolite GS-607509. There was no food effect on Selonsertib PK. Renal excretion was a minor pathway of Selonsertib elimination .
4. Treatment of Fibrotic Diseases
- Application Summary: Selonsertib is being investigated for the treatment of fibrotic diseases, including Non-alcoholic steatohepatitis (NASH) and cirrhosis .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results: The results or outcomes obtained from this application are not detailed in the source .
5. Treatment of Diabetic Kidney Disease
- Application Summary: Selonsertib is being investigated for the treatment of diabetic kidney disease due to its anti-inflammatory and anti-fibrotic activities .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results: The results or outcomes obtained from this application are not detailed in the source .
6. Treatment of Non-alcoholic Steatohepatitis (NASH)
- Application Summary: Selonsertib is being investigated for the treatment of non-alcoholic steatohepatitis (NASH). It is a first-in-class apoptosis signal-regulating kinase 1 (ASK1) inhibitor with therapeutic potential for fibrotic diseases .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results: The results or outcomes obtained from this application are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDDLAAKOYYGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Selonsertib | |
CAS RN |
1448428-04-3 | |
Record name | Selonsertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selonsertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14916 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyrid-2-yl)-4-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELONSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3988A2TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.